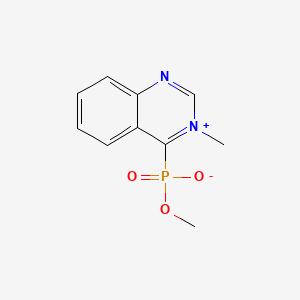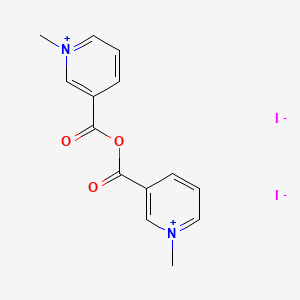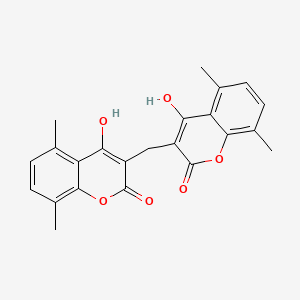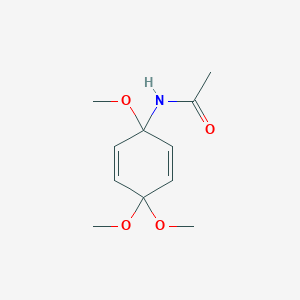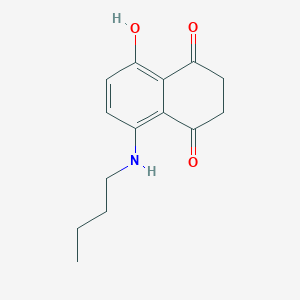![molecular formula C29H24N2O B14317599 2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole CAS No. 111678-02-5](/img/structure/B14317599.png)
2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole is a complex organic compound characterized by the presence of biphenyl groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole typically involves the reaction of biphenyl derivatives with hydrazides under specific conditions. The process often includes the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The biphenyl groups can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction can produce simpler biphenyl compounds.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biological assays to investigate cellular processes and interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The biphenyl groups and oxadiazole ring play crucial roles in binding to target molecules, influencing their activity and function. These interactions can modulate various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-thiadiazole
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-triazole
Uniqueness
Compared to similar compounds, 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts specific electronic and steric characteristics that influence the compound’s reactivity and interactions with other molecules. These unique features make it a valuable tool in various research applications, distinguishing it from other biphenyl derivatives.
Properties
CAS No. |
111678-02-5 |
|---|---|
Molecular Formula |
C29H24N2O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-5-[3-(4-phenylphenyl)propyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C29H24N2O/c1-3-9-23(10-4-1)25-16-14-22(15-17-25)8-7-13-28-30-31-29(32-28)27-20-18-26(19-21-27)24-11-5-2-6-12-24/h1-6,9-12,14-21H,7-8,13H2 |
InChI Key |
DLCNZDCXRMLUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


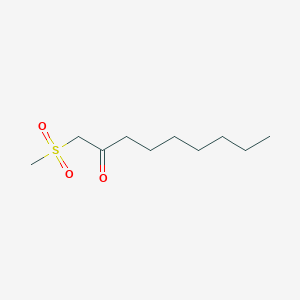
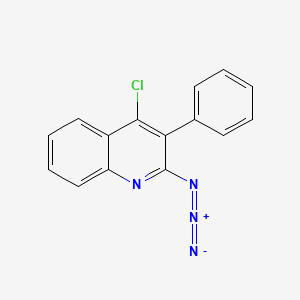
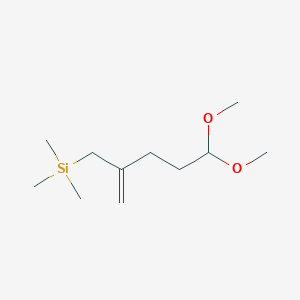
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
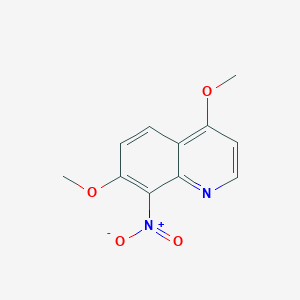
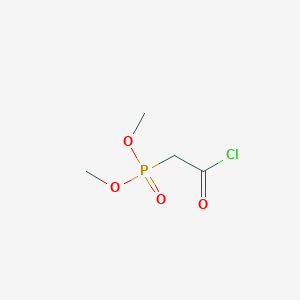

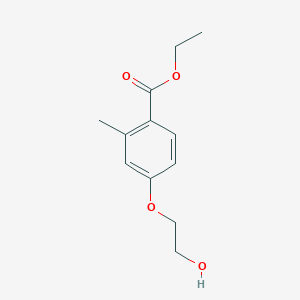
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
